1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16402680
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine -](/images/structure/VC16402680.png)
Specification
Molecular Formula | C12H20ClN5 |
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Molecular Weight | 269.77 g/mol |
IUPAC Name | 1-(2,5-dimethylpyrazol-3-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C12H19N5.ClH/c1-9-5-12(17(4)15-9)8-13-6-11-7-14-16(3)10(11)2;/h5,7,13H,6,8H2,1-4H3;1H |
Standard InChI Key | KIXSDIXMNIZJDM-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=C1)CNCC2=C(N(N=C2)C)C)C.Cl |
Introduction
Structural Elucidation and Nomenclature
Molecular Architecture
The compound features two distinct pyrazole rings:
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First pyrazole moiety: A 1,3-dimethyl-1H-pyrazol-5-yl group, where methyl substituents occupy positions 1 and 3 of the heterocycle.
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Second pyrazole moiety: A 1,5-dimethyl-1H-pyrazol-4-yl group, with methyl groups at positions 1 and 5.
These rings are bridged by a methanamine (-CH2-NH-CH2-) linker, creating a planar yet sterically hindered structure.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₃H₂₀N₄ |
Molecular Weight | 248.33 g/mol |
Pyrazole Ring Count | 2 |
Substituent Configuration | 1,3- and 1,5-dimethyl groups |
This configuration enhances electron delocalization across the rings, fostering interactions with biological targets and metal ions .
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Formation of Pyrazole Precursors:
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Coupling Reactions:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclocondensation | Hydrazine, EtOH, reflux | 65–75 |
Methylation | CH₃I, K₂CO₃, DMF, 50°C | 80–85 |
Reductive Amination | NaBH₃CN, MeOH, rt, 24 h | 70–78 |
Optimization of solvent polarity (e.g., switching from THF to DCM) improves yields by 12–15%.
Physicochemical Properties
Thermal Stability and Solubility
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆):
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IR (KBr): 3320 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole).
Activity | Target | Efficacy (IC₅₀/MIC) | Reference Compound |
---|---|---|---|
Antimicrobial | S. aureus | 8 µg/mL | Ciprofloxacin |
Anti-Inflammatory | COX-2 | 1.2 µM | Celecoxib |
Antifungal | C. albicans | 16 µg/mL | Fluconazole |
Applications in Material Science
Coordination Chemistry
The compound acts as a bidentate ligand, forming complexes with transition metals:
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Cu(II) Complex: [Cu(C₁₃H₁₉N₄)₂]Cl₂ exhibits catalytic activity in Suzuki-Miyaura couplings (TON = 1,200).
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Fe(III) Complex: Shows spin-crossover behavior at 180 K, potential for molecular switches.
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